N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-11(2)24-15(16-10)17-13(21)9-20-14(22)4-3-12(18-20)19-5-7-23-8-6-19/h3-4H,5-9H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEZGOOHKKPMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a 1,4-dicarbonyl compound.
Formation of the Morpholine Ring: The morpholine ring is typically synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the thiazole, pyridazine, and morpholine rings through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the pyridazine ring.
Substitution: Substituted derivatives of the morpholine ring.
Scientific Research Applications
Biological Activities
Research indicates that N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide exhibits various biological activities:
Antimicrobial Activity : Studies have shown that compounds containing thiazole and pyridazine derivatives possess significant antimicrobial properties against a range of bacteria and fungi. This compound's structure suggests potential effectiveness in treating infections caused by resistant strains.
Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against certain types of cancer cells, warranting further investigation into its use as an anticancer agent.
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial activity. This compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : Research presented at the American Association for Cancer Research indicated that this compound could significantly reduce the viability of breast cancer cell lines in vitro. Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways .
- Enzyme Inhibition Studies : A detailed analysis in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids in rapidly dividing cells .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to the inhibition of cancer cell proliferation or other biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of the target compound are influenced by its substituents. Below is a comparative analysis with key analogs:
Pharmacological Profile
- Morpholine Substitution : The morpholine group in the target compound enhances water solubility (compared to thiophene or phenyl analogs) and may facilitate hydrogen bonding with biological targets like kinases or GPCRs .
- Thiazole vs. Thiadiazole : Thiazole derivatives generally exhibit stronger antimicrobial activity, while thiadiazoles are prioritized for anticancer applications due to their stability .
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve antioxidant activity, whereas electron-withdrawing groups (e.g., chloro in ) enhance receptor-binding affinity .
Physicochemical Properties
| Property | Target Compound | Thiophene Analog () | Dimethoxyphenyl Analog () |
|---|---|---|---|
| Solubility | Moderate (polar solvents) | Low (organic solvents) | Low (organic solvents) |
| LogP | ~2.1 (predicted) | ~3.5 | ~3.8 |
| Melting Point | 210–215°C (estimated) | 185–190°C | 195–200°C |
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that compounds containing thiazole and quinazoline structures often exhibit significant biological activities such as:
- Anticancer Activity: These compounds have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity: The thiazole moiety is known for its effectiveness against a range of bacterial and fungal pathogens.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease processes, including those related to inflammation and cancer progression.
Case Studies
-
Anticancer Studies:
A study evaluating the anticancer potential of similar thiazole derivatives showed that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the modulation of signaling pathways involved in cell survival . -
Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics . -
Enzyme Inhibition:
Research on enzyme inhibitors revealed that derivatives similar to this compound exhibited competitive inhibition against specific targets involved in metabolic pathways .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Cell wall synthesis inhibition |
| Compound C | Enzyme inhibitor | Competitive inhibition |
Q & A
Q. What are the recommended synthetic pathways for N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring followed by coupling with the pyridazinone-acetamide moiety. Key steps include:
- Cyclocondensation : Use precursors like thiourea derivatives and α-haloketones for thiazole ring formation .
- Coupling reactions : Employ amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the pyridazinone-morpholine fragment .
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for cyclization), and catalyst (e.g., Pd for cross-coupling) to improve yield (reported 45–65%) .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of the thiazole-ylidene group) and substituent positions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.12) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
Q. What preliminary biological assays are suitable for screening its activity?
- Enzyme inhibition assays : Test against kinases or proteases (e.g., human leukocyte elastase) using fluorogenic substrates .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for targets like G-protein-coupled receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modify substituents : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
- Scaffold hopping : Introduce bioisosteres (e.g., replacing pyridazinone with pyrimidinone) while retaining key pharmacophores .
- Pharmacokinetic profiling : Measure logP (target ~2.5) and metabolic stability in liver microsomes to guide derivatization .
Q. What experimental strategies resolve contradictions in reported biological data for analogs?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., IC50 curves in triplicate) .
- Off-target profiling : Use kinome-wide screening to identify non-specific binding .
- Crystallography : Solve co-crystal structures with target proteins (e.g., PDB entries) to confirm binding modes .
Q. How can computational methods enhance mechanistic understanding of its activity?
- Molecular docking : Use AutoDock Vina to predict binding poses with kinases (e.g., EGFR) and prioritize mutants for validation .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess entropic contributions .
- QSAR modeling : Train models on IC50 datasets (n > 50) to identify critical descriptors (e.g., polar surface area, H-bond donors) .
Q. What methodologies address stability challenges during formulation?
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) to identify degradation pathways .
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
- Nanoencapsulation : Use PLGA nanoparticles to enhance solubility and reduce hydrolysis of the acetamide group .
Methodological Considerations
Q. How to design a robust protocol for in vivo efficacy testing?
- Animal models : Use xenograft mice (e.g., HT-29 colon cancer) with 10 mg/kg dosing (oral or IP) for 21 days .
- Biomarker analysis : Quantify tumor volume reduction and serum cytokines (IL-6, TNF-α) via ELISA .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Q. What strategies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Detect stabilization of target proteins upon ligand binding .
- RNAi knockdown : Compare compound efficacy in wild-type vs. siRNA-treated cells .
- Fluorescence polarization : Track displacement of labeled probes in competitive binding assays .
Q. How to optimize synthetic routes for isotopic labeling (e.g., ¹³C/²H) for metabolic studies?
- Isotope introduction : Use ¹³C-labeled morpholine or deuterated acetic acid in late-stage coupling steps .
- Purification : Employ preparative HPLC with MS detection to isolate labeled analogs (>98% purity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
